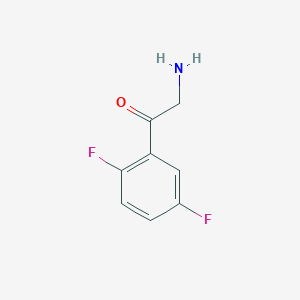

2-Amino-1-(2,5-difluorophenyl)ethanone

Description

2-Amino-1-(2,5-difluorophenyl)ethanone (CAS: 1809595-09-2) is a fluorinated aromatic amino ketone with the molecular formula C₈H₇F₂NO·HCl (hydrochloride salt, MW: 207.6 g/mol) . It features a ketone group at the α-position to an amino group, with two fluorine atoms at the 2- and 5-positions of the phenyl ring. This compound is primarily used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting lipid regulation and metabolic disorders .

Properties

IUPAC Name |

2-amino-1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISIIIUWEAZFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway and Reaction Conditions

A widely adopted method involves the bromination of 1-(2,5-difluorophenyl)ethanone to yield 2-bromo-1-(2,5-difluorophenyl)ethanone, followed by nucleophilic amination. The bromination step typically employs N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile (AIBN) in carbon tetrachloride at 70–80°C). The resulting α-bromo intermediate is then reacted with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This solvent combination enhances reaction kinetics, completing the amination within 30 minutes compared to 24 hours in traditional solvents.

Key Optimization Parameters:

-

Temperature Control : Maintaining 0–5°C during bromination minimizes over-halogenation.

-

Solvent Ratio : A THF:water ratio of 4:1 ensures optimal solubility and reaction efficiency.

-

Hexamine Stoichiometry : A 1.2:1 molar ratio of hexamine to bromoethanone maximizes yield.

Purification and Yield

The crude product is digested with methanol and concentrated hydrochloric acid to precipitate the amino ketone hydrochloride salt. Washing with acetone removes unreacted starting materials and polymeric byproducts, achieving ≥99% purity. Industrial-scale batches report yields of 85–90% under optimized conditions.

Reductive Amination of 2,5-Difluorophenylacetone

Procedure and Reagents

An alternative route employs reductive amination of 2,5-difluorophenylacetone with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in methanol at ambient temperature over 12–24 hours. This method bypasses halogenation intermediates, simplifying the synthesis but requiring stringent control over pH (maintained at 6–7 using acetic acid).

Advantages and Limitations:

-

Advantages : Avoids hazardous bromination reagents; suitable for small-scale synthesis.

-

Limitations : Lower yields (70–75%) due to competing reduction of the ketone to the alcohol.

Industrial Adaptations

Continuous flow reactors improve scalability by ensuring rapid mixing and precise temperature control. Automated systems achieve 80% yield with 98% purity, demonstrating viability for high-throughput production.

Gabriel Synthesis via Phthalimide Intermediate

Reaction Sequence

The Gabriel synthesis involves converting 2-bromo-1-(2,5-difluorophenyl)ethanone to its phthalimide derivative using potassium phthalimide in dimethylformamide (DMF) at 100°C. Subsequent hydrazinolysis with hydrazine hydrate releases the free amine, yielding 2-amino-1-(2,5-difluorophenyl)ethanone.

Critical Parameters:

-

Hydrazinolysis Duration : Extended reaction times (8–12 hours) ensure complete cleavage of the phthalimide group.

-

Solvent Selection : Ethanol-water mixtures (3:1) facilitate efficient crystallization.

Yield and Purity

This method achieves 75–80% yield with 97% purity after recrystallization. However, the use of hydrazine introduces safety and environmental concerns, limiting its industrial adoption.

Comparative Analysis of Preparation Methods

The table below evaluates key metrics for the three primary synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Bromination-Amination | 85–90 | ≥99 | High | Moderate (hazardous intermediates) |

| Reductive Amination | 70–75 | 98 | Moderate | High |

| Gabriel Synthesis | 75–80 | 97 | Low | Low (hydrazine use) |

Purification Challenges and Solutions

Common Impurities

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(2,5-difluorophenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

The position of fluorine atoms on the phenyl ring significantly alters electronic properties, solubility, and biological activity. Key analogs include:

Key Observations :

- Melting Points: Hydrochloride salts of difluoro analogs generally exhibit high melting points (>250°C), similar to hydroxylated analogs like 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride (m.p. 255–270°C) .

Functional Group Modifications: Fluorine vs. Hydroxyl/Chloro

Replacing fluorine with hydroxyl or chlorine groups impacts reactivity and pharmacokinetics:

Biological Activity

2-Amino-1-(2,5-difluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9F2N1O

- Molecular Weight : 185.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

- Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its ability to induce apoptosis in malignant cells.

- Antidiabetic Properties : Preliminary studies suggest that it may have effects on glucose metabolism, making it a candidate for further investigation as an antidiabetic agent.

- Anti-inflammatory Effects : There is evidence pointing towards its role in modulating inflammatory pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been suggested that it could activate or inhibit certain receptors that regulate metabolic and proliferative pathways.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxicity. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | Inhibition of proliferation |

These results indicate that the compound is more potent than some standard treatments like cisplatin in certain contexts .

Antidiabetic Activity

In vitro studies have shown that this compound enhances insulin sensitivity in adipocytes. This was evaluated through glucose uptake assays where treated cells showed a significant increase in glucose uptake compared to untreated controls.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to stand out among similar compounds. A comparative analysis is presented below:

| Compound | Anticancer Activity | Antidiabetic Potential | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Anti-inflammatory |

| 2-Amino-1-(4-fluorophenyl)ethanone | Moderate | Low | Antimicrobial |

| N-(4-Fluorophenyl)-acetamide | Low | High | Neuroprotective |

This comparison highlights the diverse biological activities and potential applications of these compounds.

Q & A

Basic: What are the common synthetic routes for 2-Amino-1-(2,5-difluorophenyl)ethanone, and what intermediates are critical for yield optimization?

A typical synthesis involves halogenation of the phenyl ring followed by introduction of the amino group. For example, bromination of 2,5-difluoroacetophenone using reagents like N-bromosuccinimide (NBS) under radical conditions generates α-bromo intermediates (e.g., 2-bromo-1-(2,5-difluorophenyl)ethanone, ). Subsequent nucleophilic substitution with ammonia or protected amines (e.g., Gabriel synthesis) yields the amino derivative. Key intermediates include halogenated precursors, which require strict temperature control (0–5°C) to minimize side reactions like over-halogenation .

Basic: What purification challenges arise during the synthesis of this compound, and how are they addressed?

The amino-ketone structure increases polarity, complicating crystallization. Common impurities include unreacted halogenated precursors (e.g., brominated byproducts) and oxidation products (e.g., nitro derivatives). Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water mixtures (70:30) are effective. Purity levels ≥95% are achievable, as noted in related amino-acetophenone hydrochlorides .

Advanced: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?

- NMR : H NMR distinguishes fluorine-induced splitting patterns (e.g., para-fluorine coupling in the aromatic region: δ 7.2–7.8 ppm). F NMR confirms substitution positions (e.g., 2,5-difluoro vs. 3,5-difluoro isomers) .

- IR : Stretching frequencies for the ketone (C=O, ~1700 cm) and amine (N-H, ~3350 cm) confirm functional group integrity .

- MS : High-resolution mass spectrometry (HRMS) with exact mass ≤0.001 Da error verifies molecular ions (e.g., [M+H] = 200.0522 for CHFNO) .

Basic: What are the stability considerations for storing this compound?

The compound is light-sensitive due to the ketone group. Store in amber vials at –20°C under inert gas (N or Ar). Decomposition products (e.g., oxidized amines) can form at >25°C, detectable via TLC (R shift) or HPLC .

Advanced: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the amino and ketone groups?

The 2,5-difluoro substitution enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). The amino group’s basicity is reduced due to resonance withdrawal, requiring milder conditions for acylation (e.g., acetyl chloride in THF at 0°C) .

Basic: What toxicological data exist for this compound, and what precautions are recommended for handling?

Limited toxicological data are available. Precautionary measures include:

- Use fume hoods to avoid inhalation (P261) .

- Wear nitrile gloves and PPE to prevent skin contact, as related difluorophenyl compounds exhibit moderate dermal toxicity .

Advanced: What analytical methods are suitable for quantifying trace impurities in this compound during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) achieves detection limits ≤10 ng/mL. Metabolites like hydroxylated derivatives (exact mass +15.9949 Da) are identifiable via HRMS .

Intermediate: How can structural derivatives of this compound be designed to modulate biological activity?

- Halogenation : Bromination at the α-carbon enhances electrophilicity for covalent binding .

- Amino protection : Boc or Fmoc groups improve solubility for in vitro assays .

- Ring substitution : Introducing methoxy groups (e.g., 4-methoxy analogs) alters logP and bioavailability .

Advanced: What crystallographic techniques are employed to determine the solid-state structure of related difluorophenyl ethanones?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves dihedral angles between aromatic rings (e.g., 70.43° in 1-(2-(3,5-difluorobenzyloxy)phenyl)ethanone) and packing motifs. Data refinement (R factor ≤0.05) confirms hydrogen-bonding networks .

Advanced: What metabolic pathways are hypothesized for this compound based on structurally similar molecules?

Predicted Phase I metabolism includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.